molecular formula C10H15N B14429253 3-Methyl-5-propylaniline CAS No. 83186-92-9

3-Methyl-5-propylaniline

Cat. No.: B14429253
CAS No.: 83186-92-9
M. Wt: 149.23 g/mol
InChI Key: MDFOPYPIJXQECW-UHFFFAOYSA-N
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Description

3-Methyl-5-propylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by a benzene ring substituted with a methyl group at the third position and a propyl group at the fifth position, along with an amino group (-NH2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-5-propylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methyl-5-propylbenzene to form 3-methyl-5-propylnitrobenzene, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The nitration step is carried out in a controlled environment to ensure safety and efficiency, followed by catalytic hydrogenation for the reduction step. The use of continuous flow reactors and advanced separation techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-propylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

3-Methyl-5-propylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-5-propylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of proteins and other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound with only an amino group attached to the benzene ring.

    3-Methylaniline: Similar structure but with a methyl group

Properties

CAS No.

83186-92-9

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3-methyl-5-propylaniline

InChI

InChI=1S/C10H15N/c1-3-4-9-5-8(2)6-10(11)7-9/h5-7H,3-4,11H2,1-2H3

InChI Key

MDFOPYPIJXQECW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1)C)N

Origin of Product

United States

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